molecular formula C7H4ClFN2 B597685 4-Amino-2-chloro-5-fluorobenzonitrile CAS No. 1228376-68-8

4-Amino-2-chloro-5-fluorobenzonitrile

Cat. No.: B597685
CAS No.: 1228376-68-8
M. Wt: 170.571
InChI Key: TYJHYNUQJBQPQF-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, featuring amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-fluorobenzonitrile typically involves the introduction of amino, chloro, and fluoro groups onto a benzonitrile core. One common method involves the reaction of 4-amino-2-chlorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reagent concentrations are meticulously controlled. The use of catalysts and solvents can also play a significant role in optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used.

    Coupling Reactions: Reagents such as Grignard reagents, organolithium compounds, and transition metal catalysts are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

4-Amino-2-chloro-5-fluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-2-fluorobenzonitrile
  • 5-Amino-2-fluorobenzonitrile
  • 2-Amino-5-chlorobenzophenone

Uniqueness

4-Amino-2-chloro-5-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-amino-2-chloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJHYNUQJBQPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697727
Record name 4-Amino-2-chloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228376-68-8
Record name 4-Amino-2-chloro-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228376-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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